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Compound of Interest

Compound Name: Sodium hippurate

Cat. No.: B1348504 Get Quote

Technical Support Center: Hippurate Hydrolysis
Test
A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical support for the hippurate hydrolysis test, with a specific

focus on the critical impact of inoculum size on test accuracy. As a senior application scientist,

my goal is to provide you with not just procedural steps, but the underlying scientific principles

to empower you to troubleshoot and obtain reliable results.

Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the hippurate hydrolysis test?

The hippurate hydrolysis test is a biochemical assay that determines an organism's ability to

produce the enzyme hippuricase (also known as hippurate hydrolase).[1][2] This enzyme

catalyzes the hydrolysis of sodium hippurate into two end products: benzoic acid and the

amino acid glycine.[1][2] In the rapid version of this test, the presence of glycine is detected by

the addition of a ninhydrin reagent.[1][2][3][4] Ninhydrin reacts with the free amino group of

glycine, producing a deep purple or violet color, which indicates a positive result.[1][2][4]

Q2: Which microorganisms are typically identified using this test?
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This test is primarily used for the presumptive identification of Gardnerella vaginalis,

Campylobacter jejuni, Listeria monocytogenes, and Group B streptococci (Streptococcus

agalactiae).[1][2][3][4] It is particularly valuable in distinguishing beta-hemolytic S. agalactiae

from other beta-hemolytic streptococci.[1][3]

Q3: Why is the inoculum size so critical for the accuracy of the hippurate hydrolysis test?

The hippurate hydrolysis test is a timed, qualitative assay that relies on the accumulation of a

detectable amount of glycine within a short incubation period (typically 2 hours). The

concentration of the hippuricase enzyme is directly proportional to the number of bacterial cells

in the inoculum. An insufficient inoculum will contain a lower concentration of the enzyme,

leading to a slower rate of hippurate hydrolysis. This can result in an amount of glycine that is

below the detection limit of the ninhydrin reagent within the test's timeframe, causing a false-

negative result.[1]

Q4: What is the recommended inoculum size for this test?

The standard recommendation is to use a "heavy suspension" of the test organism.[2][3][4]

More specifically, this is equivalent to a No. 3 McFarland turbidity standard.[1] Visually, the

suspension should appear milky and opaque.[5]

Q5: Can I use a broth culture to prepare the inoculum?

No, it is highly recommended to prepare the inoculum from a fresh (18-24 hour) culture grown

on a solid medium, such as a blood agar plate. Broth media may contain free amino acids that

can react with the ninhydrin reagent, leading to false-positive results.[1] When preparing the

suspension, care should be taken to avoid picking up any agar, as it also contains proteins that

can interfere with the test.[1]
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Problem Potential Cause Recommended Action

Negative result for a known

positive control organism (e.g.,

S. agalactiae)

Insufficient Inoculum: The

bacterial suspension was not

dense enough, leading to a

false-negative result.[1]

1. Repeat the test using a

fresh 18-24 hour culture. 2.

Prepare a bacterial suspension

that visually matches or

exceeds the turbidity of a No. 3

McFarland standard.[1] 3.

Ensure the final suspension is

visibly milky or opaque.[5]

Expired or Improperly Stored

Reagents: The hippurate

reagent or ninhydrin has

degraded.

1. Check the expiration dates

on both the hippurate

disks/solution and the

ninhydrin reagent. 2. Ensure

reagents have been stored at

the correct temperature and

protected from light as per

manufacturer instructions. The

hippurate solution can

deteriorate within 7 days at

4°C.[2][4] 3. Run the test with

reliable positive and negative

controls to validate reagent

performance.[3]

Weakly positive or faint purple

result

Suboptimal Inoculum Size: The

inoculum might be borderline,

producing a small amount of

glycine.

1. Re-examine the turbidity of

your inoculum preparation. 2.

Repeat the test with a

confirmed heavy inoculum

(equivalent to No. 3 McFarland

standard).[1] 3. A faint purple

color should be considered a

negative result, and the test

should be repeated.[4]

Incorrect Incubation Time: The

initial incubation period was

too short.

Ensure the initial incubation is

for a full 2 hours at 35-37°C
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before adding the ninhydrin

reagent.[1][2][4]

False-positive result with a

known negative control

organism (e.g., S. pyogenes)

Contamination of Inoculum:

The inoculum was not a pure

culture.

1. Re-isolate the test organism

to ensure a pure culture. 2.

Repeat the test from a well-

isolated colony.

Contamination from Growth

Medium: Agar or broth

containing proteins/amino

acids was transferred.

1. Carefully pick colonies

without touching the agar

surface.[1] 2. Do not use a

broth culture for the inoculum.

Prolonged Incubation with

Ninhydrin: The final incubation

after adding ninhydrin

exceeded 30 minutes.

The final reading should be

taken within 10-15 minutes,

and not more than 30 minutes,

after adding the ninhydrin

reagent.[1][5]
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Caption: Biochemical pathway of hippurate hydrolysis and detection.
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Experimental Workflow

Start: Pure 18-24h Culture
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(Equivalent to No. 3 McFarland)

2. Inoculate Hippurate Reagent

3. Incubate 2h at 35-37°C

4. Add Ninhydrin Reagent

5. Re-incubate for up to 30 min

6. Observe for Color Change
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No Significant
Color Change

Click to download full resolution via product page

Caption: Step-by-step experimental workflow for the rapid hippurate test.

Detailed Experimental Protocol
This protocol is for the rapid detection of hippurate hydrolysis using the ninhydrin method.
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I. Quality Control

Before proceeding with unknown samples, quality control should be performed using

organisms with known hippurate hydrolysis reactions.[3]

Positive Control:Streptococcus agalactiae (ATCC 12386)

Negative Control:Streptococcus pyogenes (ATCC 19615)

II. Reagents and Materials

Hippurate test reagent (disks, tablets, or 1% sodium hippurate solution)

Ninhydrin reagent

Sterile distilled water or deionized water (pH 6.8-7.2)

Sterile test tubes (12 x 75 mm or similar)

Sterile inoculating loops or swabs

McFarland turbidity standards (specifically a No. 3 standard for comparison)

Incubator at 35-37°C

Test organism grown on a solid medium for 18-24 hours

III. Inoculum Preparation

Aseptically transfer several well-isolated colonies of the 18- to 24-hour-old culture into a

sterile tube containing a small amount of sterile water or saline.

Emulsify the colonies to create a smooth, heavy suspension.

Visually compare the turbidity of the suspension to a No. 3 McFarland standard. The turbidity

of the inoculum should be equivalent to or greater than the standard. The suspension should

appear milky.[1][5]

IV. Test Procedure
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Add 0.2 to 0.4 mL of sterile water to a clean, sterile test tube. The exact volume may vary

based on the manufacturer of the hippurate reagent (disk or tablet).[1][4]

Add the heavy bacterial suspension prepared in the previous step to the tube to achieve a

visibly turbid solution.

Introduce the hippurate disk or tablet into the tube.

Cap the tube and incubate at 35-37°C for 2 hours.[1][2][4]

After the 2-hour incubation, carefully add 2 drops of the ninhydrin reagent to the suspension.

[1]

Re-incubate the tube at 35-37°C for 10 to 30 minutes.[1][2][4]

V. Interpretation of Results

Positive: The appearance of a deep blue or purple color within 30 minutes indicates the

presence of glycine and, therefore, hippurate hydrolysis.[1][4]

Negative: No color change or a faint yellow or faint purple color indicates a negative result.[1]

[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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